molecular formula C22H19N5OS2 B2674804 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 954589-91-4

2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2674804
CAS No.: 954589-91-4
M. Wt: 433.55
InChI Key: XYPGEKJEYZQRSM-UHFFFAOYSA-N
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Description

2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 954589-91-4) is a synthetic organic compound with the molecular formula C22H19N5OS2 and a molecular weight of 433.6 g/mol . This molecule features a complex structure integrating multiple heterocyclic systems, including a 4-methyl-2-(pyridin-3-yl)thiazole and a pyridazine ring, linked via a thioether bridge to an N-(p-tolyl)acetamide group. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds and FDA-approved drugs . This specific structural architecture suggests potential for diverse research applications, particularly in the fields of medicinal chemistry and drug discovery as a key intermediate or a candidate for biological screening. Researchers can utilize this high-purity compound to explore structure-activity relationships, particularly in projects targeting enzymes or receptors that recognize similar nitrogen-containing heterocycles. The presence of the pyridine and pyridazine rings offers potential for hydrogen bonding and metal coordination, while the thioether linkage and acetamide group provide sites for further chemical modification. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS2/c1-14-5-7-17(8-6-14)25-19(28)13-29-20-10-9-18(26-27-20)21-15(2)24-22(30-21)16-4-3-11-23-12-16/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGEKJEYZQRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is part of a novel class of heterocyclic compounds that have garnered attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thiazole ring, which is known for its biological activity.
  • A pyridazine moiety that contributes to its pharmacological properties.
  • An N-(p-tolyl)acetamide side chain that enhances its lipophilicity and potential bioavailability.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific protein kinases involved in cell proliferation and survival. Notably, it has shown potential in modulating the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in the regulation of the cell cycle. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds within this class:

  • Cell Proliferation Inhibition : In vitro assays using acute myeloid leukemia cell lines (e.g., MV4-11) demonstrated significant inhibition of cell proliferation at concentrations as low as 0.25 μM. The compound induced apoptosis, as evidenced by increased apoptotic markers .
Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
0.257015
1.255035
2.503060

Anti-Tubercular Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their anti-tubercular activity. For instance, related compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising potential as anti-tubercular agents .

Study on Acute Myeloid Leukemia

A notable study focused on the effects of a closely related compound on MV4-11 leukemia cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3 and PARP .

Anti-Tubercular Evaluation

Another investigation assessed a series of thiazole derivatives for their anti-tubercular activity. Among these, certain compounds showed significant activity with IC90 values indicating effective inhibition at low concentrations while maintaining low cytotoxicity towards human embryonic kidney (HEK-293) cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide with structurally related compounds from the literature. Key differentiating factors include heterocyclic cores, substituents, and physicochemical properties.

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Biological Activity Source
Target Compound C₂₃H₂₀N₆OS₂ 484.58 Pyridazine, 4-methylthiazole, pyridin-3-yl, p-tolyl Not reported Not reported Inferred pesticidal/biological
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide (P1) C₁₇H₁₇N₃OS₂ 343.47 Thiazole, pyridin-3-yl, methylthio, propargyl Not reported 28% Pesticidal
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) C₁₈H₁₁Cl₂N₅OS 416.28 Imidazothiazole, 4-chlorophenyl, 6-chloropyridin-3-yl 215–217 72% Not reported
N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) C₂₅H₂₅N₇OS 487.58 Imidazothiazole, phenyl, 4-methylpiperazine 132–134 71% Not reported
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)propanamide (P10) C₁₇H₁₇F₂N₃OS₂ 393.46 Thiazole, pyridin-3-yl, difluorocyclopropylmethylthio Not reported Not reported Pesticidal

Structural and Functional Analysis

Heterocyclic Core Variations :

  • The target compound employs a pyridazine ring, distinguishing it from analogs like 5f and 5i , which use pyridine or imidazothiazole cores. Pyridazine’s electron-deficient nature may enhance binding to biological targets via π-π stacking or hydrogen bonding .
  • Compounds P1 and P10 share the 4-methyl-2-(pyridin-3-yl)thiazole motif but lack the pyridazine-thioether linkage, instead featuring propargyl or fluorinated alkylthio groups .

Substituent Effects :

  • The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 5f (Cl substituents, logP ~2.8) and 5i (piperazine, logP ~1.9). This may improve membrane permeability .
  • P1 and P10 incorporate sulfur-containing substituents (methylthio, difluorocyclopropylmethylthio), which are associated with enhanced pesticidal activity due to increased electrophilicity and metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyridazine-thiol intermediate with a bromoacetamide derivative, analogous to methods used for P1 and P10 (e.g., thioether formation via nucleophilic substitution) .
  • Yields for similar compounds (e.g., 28–81% in ) suggest moderate synthetic efficiency, though the target’s multi-step synthesis may require optimization.

The pyridazine core could target enzymes like acetylcholinesterase or cytochrome P450 . In contrast, 5f and 5i (with imidazothiazole and piperazine groups) are more likely optimized for human therapeutic targets (e.g., kinases or GPCRs) .

Research Findings and Gaps

  • Thermal Stability : The target compound’s melting point is unreported, but analogs like 5f (215–217°C) and 5i (132–134°C) suggest stability up to 150°C, suitable for formulation .
  • Synthetic Challenges : The pyridazine-thioether linkage may pose regioselectivity issues, requiring careful optimization of reaction conditions .

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